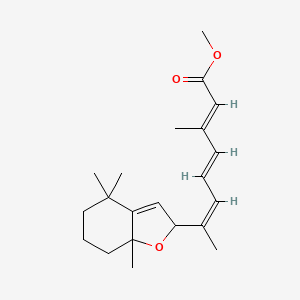

methyl (2E,4E,6Z)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoate

Description

methyl (2E,4E,6Z)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoate is a synthetic derivative of retinoic acid, a compound related to vitamin A. It is characterized by the presence of an epoxide group at the 5,8-positions of the retinoate structure. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Properties

CAS No. |

50876-25-0 |

|---|---|

Molecular Formula |

C₂₁H₃₀O₃ |

Molecular Weight |

330.46 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl (2E,4E,6Z)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoate can be synthesized through the oxidation of methyl retinoate using monoperphthalic acid. The reaction typically yields pale-yellow crystals of methyl 5,8-epoxyretinoate with a melting point of approximately 89°C . The structure of the epoxide is confirmed through various spectroscopic techniques, including ultraviolet, infrared, nuclear magnetic resonance, and mass spectrometry .

Industrial Production Methods: While specific industrial production methods for methyl 5,8-epoxyretinoate are not extensively documented, the synthesis process generally involves standard organic synthesis techniques. The scalability of the process would depend on optimizing reaction conditions and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: methyl (2E,4E,6Z)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoate undergoes various chemical reactions, including:

Oxidation: The epoxide group can be further oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The epoxide ring can be opened through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Monoperphthalic acid is commonly used for the initial oxidation to form the epoxide.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines or alcohols can react with the epoxide ring under mild conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of retinoic acid, depending on the specific reagents and conditions used.

Scientific Research Applications

methyl (2E,4E,6Z)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoate has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of epoxides and their derivatives.

Biology: The compound is investigated for its potential effects on cellular differentiation and growth.

Medicine: Research explores its potential as a therapeutic agent, particularly in relation to its retinoid activity.

Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 5,8-epoxyretinoate involves its interaction with retinoic acid receptors in the body. These receptors are nuclear receptors that regulate gene expression. The compound binds to these receptors, influencing the transcription of genes involved in cellular differentiation, growth, and apoptosis . The molecular targets include various proteins and enzymes that are part of the retinoic acid signaling pathway.

Comparison with Similar Compounds

5,6-Epoxyretinoic Acid: Another epoxide derivative of retinoic acid with similar biological activities.

Retinoic Acid: The parent compound with well-documented effects on cellular processes.

Methyl Retinoate: A methyl ester derivative of retinoic acid used in similar research contexts.

Uniqueness: methyl (2E,4E,6Z)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoate is unique due to the specific positioning of the epoxide group, which may confer distinct biological activities and reactivity compared to other retinoid derivatives. Its specific interactions with retinoic acid receptors and the resulting biological effects make it a compound of interest in various research fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.